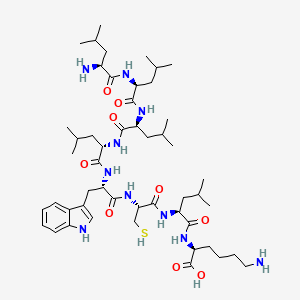

L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine

Beschreibung

L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine is an octapeptide characterized by its repetitive leucine residues, a central tryptophan, a cysteine residue, and a terminal lysine. The sequence (Leu₄-Trp-Cys-Leu-Lys) suggests a blend of hydrophobic (leucine, tryptophan) and hydrophilic/charged (cysteine, lysine) regions. This structural duality may confer unique biophysical properties, such as amphipathicity, which is critical for membrane interactions or protein binding .

Eigenschaften

CAS-Nummer |

918529-13-2 |

|---|---|

Molekularformel |

C50H84N10O9S |

Molekulargewicht |

1001.3 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C50H84N10O9S/c1-27(2)19-34(52)43(61)55-37(20-28(3)4)45(63)56-39(22-30(7)8)46(64)57-40(23-31(9)10)47(65)59-41(24-32-25-53-35-16-12-11-15-33(32)35)48(66)60-42(26-70)49(67)58-38(21-29(5)6)44(62)54-36(50(68)69)17-13-14-18-51/h11-12,15-16,25,27-31,34,36-42,53,70H,13-14,17-24,26,51-52H2,1-10H3,(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,67)(H,59,65)(H,60,66)(H,68,69)/t34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI-Schlüssel |

DLZXFKIJTHEESI-IGHJTHJISA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this nonapeptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s quality.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Reagents such as acyl chlorides or isocyanates can react with amino groups under mild conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of acylated or carbamoylated peptides.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Materials Science: Utilized in the development of peptide-based materials with unique properties such as self-assembly and biocompatibility.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The tryptophan residue can also play a role in binding to specific molecular targets, while the cysteine residue can form disulfide bonds, stabilizing the peptide structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three analogous peptides from and :

Structural Insights :

- Hydrophobicity : The target compound’s four leucines and tryptophan create a highly hydrophobic core, whereas CAS 646502-02-5 balances hydrophobicity with charged arginine and polar glutamine .

- Cysteine Role : The cysteine residue in the target compound enables disulfide bond formation, enhancing structural stability—a feature absent in CAS 629619-92-7 and ’s peptide .

- Terminal Lysine : The lysine terminus provides a positive charge, contrasting with the arginine-rich CAS 646502-02-5 and the neutral CAS 629619-92-7 .

Membrane Interactions

- The target compound’s amphipathic structure may facilitate membrane penetration or disruption, similar to antimicrobial peptides (AMPs). However, its shorter length (8 residues vs. 12–15 in typical AMPs) may reduce efficacy .

- In contrast, CAS 646502-02-5’s arginine residues enhance cationic charge, improving electrostatic interactions with bacterial membranes .

Solubility and Stability

- High leucine content in the target compound may reduce aqueous solubility compared to arginine/glutamine-rich analogs. Predicted PSA (~500 Ų) suggests moderate solubility, consistent with peptides in .

- ’s peptide, with four tryptophan residues, likely exhibits even lower solubility due to aromatic stacking .

Research Findings and Limitations

- Target Compound: No direct studies were located in the provided evidence, but structural analogs suggest moderate bioactivity.

- CAS 646502-02-5 : Hypothesized to bind heparin sulfate proteoglycans due to arginine clusters .

- Contradictions: None observed in the provided evidence, though variability in residue composition complicates direct functional comparisons.

Biologische Aktivität

L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-tryptophyl-L-cysteinyl-L-leucyl-L-lysine, a complex peptide consisting of multiple leucine residues along with tryptophan, cysteine, and lysine, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is and it is characterized by a high molecular weight due to the presence of multiple amino acids. Its structure suggests potential interactions with biological systems, particularly in protein folding and stability.

1. Protein Folding and Stability

Research indicates that peptides similar to this compound may act as chemical chaperones. These compounds can assist in proper protein folding and prevent aggregation, which is crucial in various cellular processes .

2. Antioxidant Properties

The antioxidant activity of peptides has been documented, suggesting that this compound may help mitigate oxidative stress in cells. Antioxidants play a critical role in protecting cells from damage caused by free radicals .

3. Potential Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties in various studies. For instance, peptides derived from whey proteins have shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Effects on Diabetic Models

A study investigating the effects of L-lysine (a component related to the compound) on diabetic rats revealed significant improvements in metabolic parameters such as glucose levels and lipid profiles. This suggests that compounds with similar structures may also influence metabolic disorders positively .

Study 2: Anticancer Potential

Research into alpha-lactalbumin (a milk protein) has shown that certain peptide fractions can induce apoptosis in cancer cells. The structural similarities between these peptides and this compound hint at potential anticancer properties worth exploring further .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.